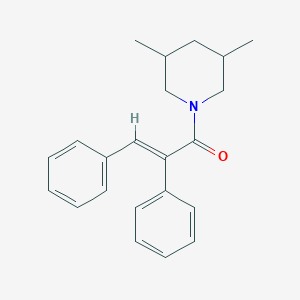
2-Oxostearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxooctadecanoate is a 2-oxo monocarboxylic acid anion resulting from the removal of the proton from the carboxy group of 2-oxooctadecanoic acid (stearic acid). The major species at pH 7.3. It derives from an octadecanoate. It is a conjugate base of a 2-oxooctadecanoic acid.
Scientific Research Applications
Photosensitizer Research
2-Oxostearate derivatives are useful in the development of efficient and photostable photosensitizers. A novel scaffold based on the BODIPY chromophore, exhibiting high photostability and insensitivity to solvent environments, demonstrates potential in oxidative stress studies and photodynamic therapy (Yogo et al., 2005).
Chemical Synthesis
This compound derivatives are integral in the synthesis of biologically active compounds. The synthesis of 1,2-oxaphosphinane 2-oxides and 1,2-oxaphosphinine 2-oxides, which are six-membered oxaphosphaheterocycles, are crucial core structures in various biologically active compounds (Xu, 2023).
Oxygen Imaging
This compound analogs have been employed in creating probes like Oxyphor 2P for deep-tissue longitudinal oxygen imaging. This advancement allows for more efficient oxygen microscopy and has applications in various biomedical research areas (Esipova et al., 2019).
Oxy-Fuel Combustion
Research on oxy-fuel combustion of solid fuels, including the removal of nitrogen from the oxidizer to reduce flame temperature, has implications for CO2 capture from power plants. This compound derivatives could be relevant in studying the combustion fundamentals, including flame temperatures and ignition burnout (Toftegaard et al., 2010).
Biotechnological Applications
This compound compounds find significant applications in "White Biotechnology" for green chemistry. They are used as novel building blocks in chemical syntheses, especially for compounds challenging to produce via classical chemical synthesis (Stottmeister et al., 2005).
Bone and Cartilage Research
This compound has been studied for its effects on bone and cartilage. For instance, 2-oxoglutaric acid, a related compound, was shown to influence the growth plate, articular cartilage, and bone mineral density in rats (Dobrowolski et al., 2013).
properties
Molecular Formula |
C18H33O3- |
|---|---|
Molecular Weight |
297.5 g/mol |
IUPAC Name |
2-oxooctadecanoate |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h2-16H2,1H3,(H,20,21)/p-1 |
InChI Key |
JUCAMRNDACLKGY-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCC(=O)C(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



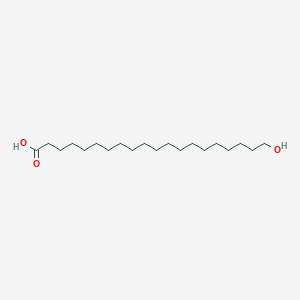
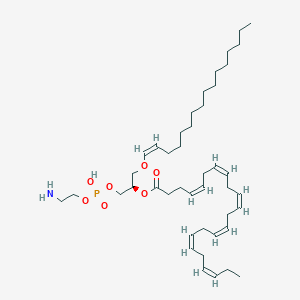

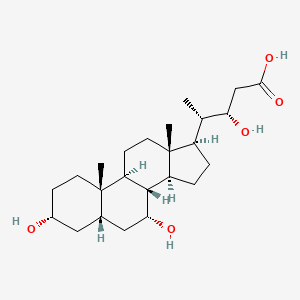
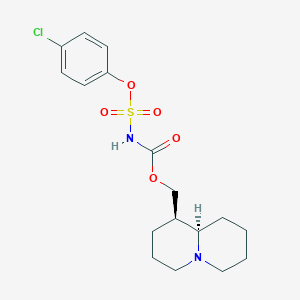
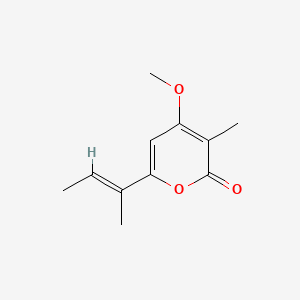





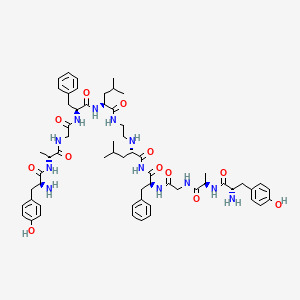
![2-[(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]-3-phenylpropanoic acid](/img/structure/B1234917.png)
